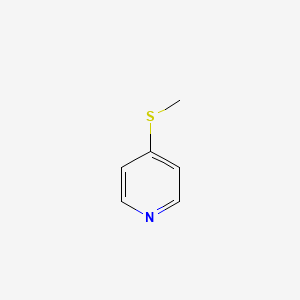

4-(Methylthio)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75094. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methylsulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NS/c1-8-6-2-4-7-5-3-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCHSSZMKKXPBAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00177105 | |

| Record name | Pyridine, 4-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22581-72-2 | |

| Record name | Pyridine, 4-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022581722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Methylthio)pyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75094 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 4-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Methylthio)pyridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98S9492322 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Synthesis of 4-(Methylthio)pyridine from Pyridine

Part 1: Executive Summary & Strategic Analysis

4-(Methylthio)pyridine (CAS: 2036-23-9) is a critical heterocyclic building block in medicinal chemistry, serving as a precursor for sulfoxides and sulfones found in proton pump inhibitors (PPIs) and various antimicrobial agents.

Synthesizing this motif directly from pyridine presents a fundamental challenge: the pyridine ring is electron-deficient, making it deactivated toward electrophilic aromatic substitution (

The Synthetic Challenge

-

Direct Thiolation: Direct C-H activation at C4 is thermodynamically unfavorable and lacks regioselectivity, typically yielding mixtures of C2, C3, and C4 isomers.[1]

-

Activation Strategy: To install a nucleophile (thiomethoxide) at C4, the ring must be activated.[1] The most robust and scalable strategy involves the N-oxide pathway . Converting pyridine to pyridine-N-oxide reverses the electronic bias, allowing for regioselective nitration at C4. The resulting nitro group acts as an excellent leaving group for nucleophilic aromatic substitution (

).[1]

This guide details the N-Oxide Activation Route , a four-step protocol validated for high regioselectivity and yield.

Part 2: Reaction Pathway & Mechanism[1]

The synthesis proceeds through four distinct chemical transformations:

-

Nitration: Installation of a leaving group (-NO

) at C4. -

Nucleophilic Substitution (

): Displacement of the nitro group by methanethiolate.[1] -

Deoxygenation: Restoration of the aromatic pyridine system.[1]

Mechanistic Workflow (DOT Diagram)

Figure 1: Step-wise synthetic pathway from Pyridine to this compound via N-oxide activation.[3][4]

Part 3: Detailed Experimental Protocol

Step 1: Preparation of Pyridine-N-Oxide

Objective: Oxidize the pyridine nitrogen to increase electron density at C2 and C4, facilitating electrophilic attack.

-

Reagents: Pyridine (1.0 eq), Hydrogen Peroxide (30% aq, 1.5 eq), Glacial Acetic Acid (Solvent).[1]

-

Procedure:

Step 2: Synthesis of 4-Nitropyridine-N-Oxide

Objective: Install the nitro group at C4. The N-oxide oxygen donates electron density, directing the electrophile (

-

Reagents: Pyridine-N-oxide (1.0 eq), Fuming Nitric Acid (

), Concentrated Sulfuric Acid ( -

Procedure:

-

Dissolve Pyridine-N-oxide in conc.[1]

. -

Slowly add fuming

while maintaining temperature below 100°C. -

Heat at 100°C for 2–4 hours.

-

Pour onto crushed ice/water. The yellow precipitate (4-nitropyridine-N-oxide) forms immediately.

-

Filter and wash with ice-cold water.[1] Recrystallize from ethanol if necessary.

-

-

Safety Critical: 4-Nitropyridine-N-oxide is potentially explosive and a skin irritant. Handle with extreme care behind a blast shield.

-

Yield: 70–85%.[1]

Step 3: Nucleophilic Substitution ( )

Objective: Displace the nitro group with the methanethiolate nucleophile.

-

Reagents: 4-Nitropyridine-N-oxide (1.0 eq), Sodium Methanethiolate (NaSMe, 1.1 eq) or Methanethiol/NaOH.[1]

-

Procedure:

-

Suspend 4-nitropyridine-N-oxide in ethanol.

-

Add Sodium Methanethiolate (solid or solution) slowly at 0°C to control the exotherm.

-

Allow to warm to room temperature or reflux gently for 1–2 hours. The solution typically turns dark.

-

Concentrate solvent and dilute with water.[1]

-

Extract the product (this compound-N-oxide) with DCM.

-

-

Mechanism: The nitro group is an excellent leaving group in this activated system.

Step 4: Deoxygenation to this compound

Objective: Remove the N-oxide oxygen to yield the final pyridine base.

-

Reagents: Phosphorus Trichloride (

) or Iron powder/Acetic Acid.[1] -

Procedure (PCl3 Method):

-

Dissolve this compound-N-oxide in chloroform.

-

Add

(1.2 eq) dropwise at 0°C.[1] -

Reflux for 1 hour.

-

Quench carefully with ice water; neutralize with NaOH (pH > 10).

-

Extract with DCM, dry over

, and distill/concentrate.

-

-

Alternative (Fe/AcOH): Reflux with Iron powder in acetic acid is a milder alternative if avoiding phosphorus byproducts is desired.[1]

Part 4: Data Summary & Process Parameters

| Parameter | Step 1 (Oxidation) | Step 2 (Nitration) | Step 3 (Substitution) | Step 4 (Reduction) |

| Reagents | NaSMe, EtOH | |||

| Temperature | 70–80°C | 100°C | 0°C | Reflux |

| Time | 12–24 h | 2–4 h | 1–2 h | 1–2 h |

| Typical Yield | 90% | 80% | 85% | 80% |

| Key Hazard | Peroxides (Explosion) | Runaway Exotherm | Toxic Gas (MeSH) | Corrosive ( |

Alternative Pathway: Via 4-Chloropyridine

If 4-Nitropyridine-N-oxide handling is restricted due to safety protocols, an alternative involves converting the N-oxide to 4-Chloropyridine before thiolation.

-

React 4-Nitropyridine-N-oxide with acetyl chloride or

to generate 4-Chloropyridine-N-oxide or 4-Chloropyridine . -

React 4-Chloropyridine with NaSMe.[1] Note: This route adds a step but utilizes the commercially stable 4-chloropyridine hydrochloride salt if available.

Part 5: Safety & Handling (E-E-A-T)

-

Sodium Methanethiolate (NaSMe): Releases methyl mercaptan (methanethiol) upon contact with acid or moisture.[1] This gas has a "rotten cabbage" odor and is toxic.[1] All reactions must be performed in a fume hood with a bleach trap for the exhaust.

-

4-Nitropyridine-N-oxide: Classed as a high-energy compound. Avoid friction, shock, and excessive heat.[1] Do not scale up Step 2 without reaction calorimetry data.[1]

-

Phosphorus Trichloride (

): Reacts violently with water to produce HCl and phosphoric acid.[1] Quench reactions slowly at low temperature.

Part 6: References

-

Org. Synth. 1957, 37, 63. 4-Nitropyridine-N-oxide.[1][4] Link

-

Journal of the American Chemical Society. Nucleophilic substitution of 4-nitropyridine-N-oxide. Link

-

Fisher Scientific Safety Data Sheet. 4-Nitropyridine N-oxide Safety Data. Link

-

Organic Chemistry Portal. Reduction of Pyridine N-Oxides. Link

Sources

An In-depth Technical Guide to 4-(Methylthio)pyridine: Properties, Structure, and Applications

Abstract

4-(Methylthio)pyridine is a versatile heterocyclic building block that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique electronic properties, stemming from the interplay between the electron-withdrawing pyridine ring and the sulfur-containing substituent, impart a rich and nuanced reactivity profile. This guide provides a comprehensive overview of the core chemical and physical properties of this compound, its molecular and electronic structure, established synthetic routes, and key reactivity patterns. Furthermore, we delve into its burgeoning applications, with a particular focus on its role as a scaffold in the design of targeted therapeutics. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the utility of this important molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a molecule is fundamental to its application in any chemical synthesis or biological study. This compound is a colorless to light yellow liquid at room temperature, and its key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 22581-72-2 | [1] |

| Molecular Formula | C₆H₇NS | [1][2] |

| Molecular Weight | 125.19 g/mol | [1][2] |

| Boiling Point | 94-95 °C at 12 mmHg | [1] |

| pKa (of conjugate acid) | 4.8 | [1] |

| Appearance | Colorless to light yellow liquid | |

| Solubility | Soluble in most organic solvents. |

Molecular and Electronic Structure

The structure of this compound features a pyridine ring substituted at the 4-position with a methylthio (-SCH₃) group. This substitution pattern significantly influences the electronic distribution within the aromatic ring.

The nitrogen atom in the pyridine ring is electron-withdrawing, which generally deactivates the ring towards electrophilic aromatic substitution. However, the sulfur atom of the methylthio group possesses lone pairs of electrons that can be donated into the ring through resonance, partially offsetting the deactivating effect of the nitrogen. This resonance donation primarily increases electron density at the ortho (2- and 6-) and para (4-) positions relative to the substituent.

Spectroscopic Characterization

The structural features of this compound are readily confirmed by standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum typically shows a singlet for the methyl protons around δ 2.5 ppm. The aromatic region displays two distinct signals corresponding to the protons at the 2,6- and 3,5-positions of the pyridine ring. The protons at the 3 and 5 positions (ortho to the methylthio group) are expected to appear at a slightly higher field (lower ppm) compared to the protons at the 2 and 6 positions (meta to the methylthio group) due to the electron-donating resonance effect of the sulfur.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit four signals in the aromatic region and one in the aliphatic region. The carbon atom attached to the sulfur (C4) is significantly shielded. A published spectrum shows the following assignments: C2/6 at δ 149.5 ppm, C3/5 at δ 121.2 ppm, C4 at δ 148.9 ppm, and the methyl carbon at δ 14.8 ppm.[1]

-

FTIR Spectroscopy: The infrared spectrum of this compound will display characteristic C-H stretching vibrations for the aromatic ring and the methyl group, as well as C=C and C=N stretching vibrations within the pyridine ring. Aromatic C-H stretching bands are typically observed in the 3100-3000 cm⁻¹ region. The C=C and C=N ring stretching vibrations usually appear in the 1600-1400 cm⁻¹ range.[2][3]

Synthesis and Reactivity

Synthesis

A common and efficient method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction of 4-chloropyridine with sodium thiomethoxide. The electron-withdrawing nature of the pyridine nitrogen activates the 4-position towards nucleophilic attack, facilitating the displacement of the chloride leaving group.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

4-Chloropyridine hydrochloride

-

Sodium thiomethoxide

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a solution of 4-chloropyridine hydrochloride in a minimal amount of water, add saturated aqueous sodium bicarbonate until the solution is basic. Extract the free 4-chloropyridine with diethyl ether. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 4-chloropyridine.

-

Dissolve the 4-chloropyridine in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Add sodium thiomethoxide portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford this compound as a colorless to light yellow liquid.

-

Reactivity

The reactivity of this compound is characterized by the interplay of the pyridine ring and the methylthio group.

-

Reactions at the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen makes it basic and nucleophilic. It readily reacts with electrophiles such as alkyl halides to form quaternary pyridinium salts and with acids to form the corresponding pyridinium salts.

-

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution. However, substitution, when forced under harsh conditions, is directed to the 3- and 5-positions.

-

Oxidation of the Sulfur Atom: The sulfur atom of the methylthio group is susceptible to oxidation. Treatment with one equivalent of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, selectively yields the corresponding 4-(methylsulfinyl)pyridine (sulfoxide). The use of excess oxidizing agent or stronger conditions leads to the formation of 4-(methylsulfonyl)pyridine (sulfone).[4] These oxidized derivatives are of significant interest in medicinal chemistry as they can act as hydrogen bond acceptors and modulate the electronic properties of the molecule.

Applications in Drug Discovery and Materials Science

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs.[5] The this compound moiety and its oxidized derivatives offer a unique combination of properties that make them attractive for drug design.

-

Kinase Inhibitors: Many kinase inhibitors incorporate a pyridine or related heterocyclic core to interact with the hinge region of the ATP-binding site of the kinase. The this compound scaffold can serve as a versatile platform for the development of such inhibitors. The methylthio group and its oxidized congeners (sulfoxide and sulfone) can be used to fine-tune solubility, metabolic stability, and target engagement. Several derivatives of pyrazolopyridines, which can be synthesized from precursors related to this compound, have shown potent anti-cancer activity by targeting key signaling pathways.[6]

-

Other Therapeutic Areas: The electronic and steric properties of the this compound unit can be leveraged to design molecules targeting a wide range of biological targets, including G-protein coupled receptors (GPCRs) and enzymes.

-

Materials Science: The sulfur atom in this compound can coordinate to metal centers, making it a useful ligand in coordination chemistry and for the synthesis of functional materials.

Conclusion and Future Outlook

This compound is a readily accessible and highly versatile chemical entity with a rich reactivity profile. Its unique structural and electronic features make it an attractive building block for the synthesis of a diverse range of functional molecules. The demonstrated utility of the pyridine scaffold in drug discovery, coupled with the tunable properties of the methylthio group and its oxidized derivatives, ensures that this compound will continue to be a molecule of significant interest to the scientific community. Future research will likely focus on the development of novel synthetic methodologies to access a wider range of substituted 4-(methylthio)pyridines and the exploration of their potential in new therapeutic areas and advanced materials.

References

-

PrepChem. (n.d.). Synthesis of 4[(Chloromethyl)thio]pyridine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 140938, this compound. Retrieved from [Link]

- Cook, G. L., & Church, F. M. (1957). Correlations of the Infrared Spectra of Some Pyridines. The Journal of Physical Chemistry, 61(4), 458–463.

-

Wong, K. N., & Ng, S. W. (2003). The FTIR Spectra of Pyridine and Pyridine-d5. Semantic Scholar. Retrieved from [Link]

-

Inxight Drugs. (n.d.). This compound. Retrieved from [Link]

-

GSRI. (n.d.). This compound. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Pyridine, 4-(methylthio)- (CAS 22581-72-2). Retrieved from [Link]

-

American Chemical Society. (2026, February 4). Solvent-Free α‑Arylation Reaction of Ketones with (Hetero)aryl Chlorides by N‑Heterocyclic Carbene−Palladium Complex (SIPr)Ph2Pd(cin)Cl. ACS Publications. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

- Google Patents. (n.d.). CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.

-

ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of 4-chloropyridine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. PMC. Retrieved from [Link]

-

The Royal Society of Chemistry. (2020, December 17). Mono-N-oxidation of Heterocycle-Fused Pyrimidines. RSC Publishing. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 99184, 4-(Phenylthio)pyridine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, May 9). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. PMC. Retrieved from [Link]

-

ChemTube3D. (n.d.). Pyridine N-Oxide-structure. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyridine derivatives as Pim kinase inhibitors as anticancer agents. Retrieved from [Link]

-

Amanote Research. (n.d.). Crystal Structure of a 4-Methylpyridine. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound 4-Methylpyridine (FDB004424). Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

- Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.

-

National Center for Biotechnology Information. (2018). Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. PMC. Retrieved from [Link]

-

ResearchGate. (2015, October 26). Can anybody suggest a method of synthesis of 4-Chloropyridine?. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Retrieved from [Link]

-

ePrints Soton. (n.d.). Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

MDPI. (n.d.). Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Retrieved from [Link]

Sources

- 1. This compound | C6H7NS | CID 140938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Technical Whitepaper: Mass Spectrometry Profiling of 4-(Methylthio)pyridine

This technical guide details the mass spectrometry profile of 4-(Methylthio)pyridine, a critical intermediate in the synthesis of pharmaceuticals, including kinase inhibitors and COX-2 antagonists. This document is structured for analytical chemists and process development scientists requiring precise characterization data.

Executive Summary

This compound is a thioether-functionalized pyridine derivative widely utilized as a building block in medicinal chemistry. Its accurate identification is paramount during the impurity profiling of Active Pharmaceutical Ingredients (APIs), particularly when differentiating it from its S-oxidized metabolites (sulfoxides/sulfones) or its structural analog, 4-(Dimethylamino)pyridine (DMAP). This guide provides a definitive interpretation of its mass spectral signature, fragmentation pathways, and validated detection protocols.

Physicochemical Context

Before MS analysis, understanding the compound's physical behavior is essential for optimizing ionization and chromatography.

| Property | Value | Analytical Relevance |

| Molecular Weight | 125.19 g/mol | Parent Ion (M⁺) target in EI/ESI. |

| Monoisotopic Mass | 125.03 Da | Exact mass for High-Res MS (HRMS). |

| Boiling Point | 220–224 °C | Suitable for Gas Chromatography (GC). |

| pKa | ~5.97 (Pyridine N) | Protonation site for ESI(+) mode. |

| LogP | 1.4 | Moderate lipophilicity; compatible with C18 LC columns. |

Mass Spectrometry Profile

The mass spectrum of this compound exhibits a distinct fragmentation pattern driven by the stability of the aromatic pyridine ring and the lability of the carbon-sulfur bond.

Electron Ionization (EI) – 70 eV

In standard GC-MS analysis, the compound displays a robust molecular ion. The fragmentation is characterized by alkyl cleavage and heteroatom rearrangement.

Key Spectral Peaks (m/z):

| m/z | Relative Abundance | Ion Identity | Mechanistic Origin |

| 125 | 100% (Base Peak) | [M]⁺• | Stable molecular ion due to aromatic resonance. |

| 127 | ~4.5% | [M+2]⁺[1]• | Diagnostic ³⁴S isotope peak (4.4% natural abundance). |

| 110 | High | [M – CH₃]⁺ | |

| 92 | Moderate | [M – SH]⁺ | Rearrangement involving loss of sulfhydryl radical. |

| 78 | Low | [C₅H₄N]⁺ | Loss of thiomethyl radical (SCH₃); Pyridyl cation. |

| 51 | Moderate | [C₄H₃]⁺ | Fragmentation of the pyridine ring (Ring opening). |

Fragmentation Mechanism

The fragmentation logic follows two primary pathways:

-

Direct Cleavage: Loss of the methyl radical to form the cation at m/z 110.

-

Rearrangement: A hydrogen transfer from the methyl group or ring to the sulfur, followed by the expulsion of an SH radical (m/z 33), yielding the ion at m/z 92.

Figure 1: Proposed EI fragmentation pathway for this compound showing primary cleavage events.

Experimental Protocols

To ensure reproducibility, the following protocols for GC-MS and LC-MS are recommended. These methods are self-validating through the use of internal standards (e.g., d3-4-methylthiopyridine or 4-picoline).

GC-MS Method (Impurity Profiling)

Instrument: Agilent 7890/5977 or equivalent Single Quadrupole.

-

Column: DB-5MS or ZB-5MS (30 m × 0.25 mm × 0.25 µm).

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Inlet: Split 10:1 @ 250 °C.

-

Oven Program:

-

Hold 50 °C for 1 min.

-

Ramp 15 °C/min to 200 °C.

-

Ramp 30 °C/min to 280 °C (Hold 3 min).

-

-

MS Source: 230 °C; Quad: 150 °C.

-

Scan Range: m/z 35–300.

Validation Criteria:

-

Retention Time: ~8.5 min (dependent on ramp).

-

Symmetry Factor: 0.9 – 1.1 (Pyridine tailing is common; ensure liner deactivation).

LC-ESI-MS Method (Metabolite ID)

Instrument: Q-TOF or Orbitrap for High-Resolution accurate mass.

-

Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 × 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Ionization: Electrospray Ionization (ESI) – Positive Mode.

-

Observed Ion: [M+H]⁺ = 126.0375 (Theoretical).

Analytical Workflow & Quality Control

The following workflow outlines the logical progression from sample preparation to data validation, ensuring high-integrity results in a regulated environment.

Figure 2: Standardized analytical workflow for the detection and quantification of this compound.

Troubleshooting Common Issues

-

Oxidation Artifacts: this compound easily oxidizes to the sulfoxide (M+16, m/z 141) or sulfone (M+32, m/z 157) if samples are stored in protic solvents without antioxidants. Always prepare fresh.

-

Peak Tailing: The basic pyridine nitrogen interacts with active silanol sites on GC columns. Use base-deactivated liners and columns (e.g., "DB-5MS UI").

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 140938, this compound. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. Pyridine, 4-(methylthio)- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link][2]

- McLafferty, F. W., & Tureček, F. (1993).Interpretation of Mass Spectra (4th ed.). University Science Books.

Sources

Strategic Manipulation of 4-(Methylthio)pyridine: From Synthesis to Scaffold Diversity

Executive Summary

In the landscape of heterocyclic medicinal chemistry, 4-(methylthio)pyridine (4-MTP) represents a "dormant" electrophile. While the pyridine ring itself is electron-deficient, the 4-methylthio substituent acts as an electron donor by resonance, temporarily deactivating the ring toward nucleophilic attack. The true utility of this molecule lies in its oxidative activation . By converting the sulfide to a sulfone, researchers generate a highly reactive electrophile capable of rapid diversification via Nucleophilic Aromatic Substitution (

This guide details the lifecycle of 4-MTP: its synthesis, its oxidative activation, and its application as a scaffold for high-throughput library generation.

Electronic Architecture & Reactivity Profile

To manipulate 4-MTP effectively, one must understand the competing electronic forces at play.

-

The Pyridine Core: The nitrogen atom exerts a strong inductive effect (-I), pulling electron density and making the C2 and C4 positions electrophilic.

-

The Sulfide "Mask": The sulfur atom at C4 possesses lone pairs that donate electron density into the ring (+M effect). This resonance donation competes with the nitrogen's withdrawal, rendering the C4 position relatively inert to nucleophilic attack in the unoxidized state.

-

The Oxidation Switch: Oxidizing sulfur to a sulfone (-SO

Me) inverts this relationship. The sulfone becomes a strong electron-withdrawing group (EWG), acting synergistically with the pyridine nitrogen to make the C4 position hyper-electrophilic.

Key Reactivity Hierarchy:

-

Nitrogen Lone Pair: Basic and nucleophilic. Susceptible to N-oxidation or N-alkylation.

-

Sulfur Lone Pair: Highly nucleophilic (soft). Susceptible to oxidation (S-oxide/sulfone) or alkylation (sulfonium).

-

C4 Position: Inert in sulfide form; highly reactive in sulfone form.

Core Transformation I: Synthesis of the Scaffold

While 4-MTP is commercially available, in-house synthesis is often required for isotopically labeled analogs or when scaling up from 4-chloropyridine hydrochloride.

Protocol: Thiolate Displacement

Objective: Synthesize this compound from 4-chloropyridine.

Reagents:

-

4-Chloropyridine hydrochloride (1.0 eq)

-

Sodium methanethiolate (NaSMe) (2.5 eq)

-

DMF (Dimethylformamide) [0.5 M concentration]

Methodology:

-

Preparation: Charge a reaction vessel with 4-chloropyridine hydrochloride and anhydrous DMF under an inert atmosphere (

). -

Addition: Cool the mixture to 0°C. Add NaSMe portion-wise. Note: NaSMe is hygroscopic and odorous; handle in a fume hood with bleach traps.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. The reaction is driven by the high nucleophilicity of the thiolate anion overcoming the poor leaving group ability of chloride via an addition-elimination mechanism (

). -

Workup: Quench with water. Extract with EtOAc.[1] Wash the organic layer with 10% NaOH (to remove unreacted thiol/smell) followed by brine.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Self-Validating Checkpoint:

-

Visual: The reaction often turns from a suspension to a clear, slightly yellow solution.

-

Odor: A distinct "rotten cabbage" smell indicates free methanethiol; absence of this smell in the final product indicates successful workup.

Core Transformation II: The Oxidative Switch

This is the most critical step. The goal is to convert the "masked" sulfide into the "reactive" sulfone leaving group.

Protocol: Selective S-Oxidation

Objective: Convert this compound to 4-(methylsulfonyl)pyridine.

Reagents:

-

This compound (1.0 eq)

-

m-Chloroperbenzoic acid (m-CPBA) (2.2 – 2.5 eq)

-

Dichloromethane (DCM) [0.2 M]

-

Saturated NaHCO

(aq)

Methodology:

-

Dissolution: Dissolve 4-MTP in DCM and cool to 0°C.

-

Oxidant Addition: Add m-CPBA slowly as a solid or solution. Causality: Low temperature and slow addition prevent the exotherm from driving the formation of the N-oxide side product.

-

Monitoring: Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC.[1] The sulfoxide intermediate appears first, followed by the sulfone.

-

Quench: Add saturated Na

S -

Neutralization: Wash vigorously with saturated NaHCO

to remove m-chlorobenzoic acid byproduct.

Troubleshooting N-Oxides:

If LC-MS shows M+16 peaks indicative of N-oxide formation (4-MeSO

Core Transformation III: Diversification via Displacement

The 4-methylsulfonyl group is an excellent leaving group (nucleofuge), approximately 10–100x more reactive than chloride in heteroaromatic

Protocol: Library Generation

Objective: Displace the sulfone with a primary or secondary amine.

Reagents:

-

4-(Methylsulfonyl)pyridine (1.0 eq)

-

Nucleophile (Amine, Alkoxide) (1.2 eq)

-

Base: DIPEA (2.0 eq) or K

CO -

Solvent: DMSO or NMP (for difficult cases); THF or Dioxane (for reactive amines).

Methodology:

-

Setup: Dissolve the sulfone in the chosen solvent.

-

Thermal Activation: Heat to 60–80°C.

-

Isolation: Pour into water. The product often precipitates. If not, extract with EtOAc.[1]

Data: Leaving Group Comparison in Pyridine

| Leaving Group (C4) | Relative Reactivity | Comments |

| -F | High | Good for difficult nucleophiles; expensive synthesis. |

| -SO | Very High | Preferred. Easy to synthesize, excellent leaving group. |

| -Cl / -Br | Moderate | Standard, but often requires higher temps/catalysis. |

| -SMe | Very Low | Requires activation (oxidation) to react. |

Visualization of Reaction Pathways

Diagram 1: The Reactivity Landscape of 4-MTP

This diagram illustrates the central role of 4-MTP as a divergent scaffold.

Caption: The "Synthesis-Activation-Diversification" workflow. The Sulfone pathway (Red) is the primary route for library generation.

Diagram 2: Mechanistic Logic of Activation

Why oxidation works: The transformation of electronic effects.

Caption: Electronic inversion upon oxidation. The Sulfone acts as an electron sink, facilitating nucleophilic attack.

References

-

Nucleophilic Substitution of Pyridines

-

Oxidation Protocols

- Title: Sulfide Oxid

- Source: ACS Green Chemistry Institute Pharmaceutical Roundtable.

-

URL:[Link]

-

General Reactivity of Pyridine Derivatives

- Title: Nucleophilic substitution of 4-chloropyridine.

- Source: Organic Chemistry Portal (Abstracts).

-

URL:[Link]

- Mechanistic Insight: Title: Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Source: ECHEMI Technical Resources.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]

- 3. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 4. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

- 5. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 6. researchgate.net [researchgate.net]

- 7. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]

- 8. Colorimetric Detection of Sulfur Mustard with 4-(p-Nitrobenzyl)pyridine and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]

- 10. echemi.com [echemi.com]

- 11. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Crystal Structure of 4-(Methylthio)pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Structural Significance of 4-(Methylthio)pyridine Derivatives in Modern Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a vast array of bioactive molecules and functional materials.[1][2] The introduction of a methylthio group at the 4-position of the pyridine ring imparts a unique combination of electronic and steric properties, influencing the molecule's reactivity, intermolecular interactions, and, consequently, its solid-state architecture. Understanding the crystal structure of this compound and its derivatives is paramount for rational drug design, polymorphism prediction, and the engineering of crystalline materials with desired physicochemical properties. This guide provides a comprehensive exploration of the synthesis, crystal packing, and intermolecular interactions that govern the solid-state structures of these versatile compounds.

I. The Molecular Blueprint: Synthesis and Crystallization Strategies

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

A. Synthetic Pathways to this compound Derivatives

The synthesis of this compound derivatives can be approached through several established methodologies in heterocyclic chemistry. A common strategy involves the nucleophilic substitution of a suitable leaving group at the 4-position of the pyridine ring with a methylthiolate source.

Experimental Protocol: Synthesis of this compound

A robust method for the laboratory-scale synthesis of this compound involves the reaction of 4-chloropyridine hydrochloride with sodium thiomethoxide.

Materials:

-

4-Chloropyridine hydrochloride

-

Sodium thiomethoxide

-

Anhydrous methanol

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloropyridine hydrochloride in anhydrous methanol.

-

Add a stoichiometric equivalent of sodium thiomethoxide to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer, and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

Purify the crude product by column chromatography on silica gel or by vacuum distillation.

B. The Art of Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in crystal structure determination. The choice of solvent and crystallization technique is critical and often requires empirical optimization.

Common Crystallization Techniques for Pyridine Derivatives:

-

Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.

-

Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution induces crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal formation.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Workflow for obtaining the crystal structure of a this compound derivative.

II. Decoding the Solid State: Principles of Crystal Packing

The arrangement of molecules in a crystal lattice, known as crystal packing, is dictated by a delicate balance of intermolecular forces. In this compound derivatives, a variety of non-covalent interactions play a crucial role in defining the supramolecular architecture.

A. The Influence of the Methylthio Group

The sulfur atom in the methylthio group is a key player in directing intermolecular interactions. It can act as a hydrogen bond acceptor and participate in other non-covalent interactions, such as C–H···S and π-sulfur interactions.[3] The presence of the sulfur atom introduces a degree of conformational flexibility around the C-S bond, which can lead to the formation of different polymorphs.[3]

B. Key Intermolecular Interactions

-

Hydrogen Bonding: While the parent this compound lacks a classical hydrogen bond donor, derivatives bearing amino, hydroxyl, or other protic substituents can form strong hydrogen bonds, significantly influencing the crystal packing. The pyridine nitrogen atom is a competent hydrogen bond acceptor.

-

π–π Stacking: The aromatic pyridine ring facilitates π–π stacking interactions, where the electron-rich π-system of one molecule interacts with the π-system of a neighboring molecule. These interactions are crucial for the stabilization of layered or columnar crystal structures.[4]

-

C–H···π Interactions: The hydrogen atoms of the methyl group or the pyridine ring can interact with the π-face of an adjacent pyridine ring, contributing to the overall lattice energy.

-

Halogen Bonding: In derivatives containing halogen substituents, the halogen atom can act as a Lewis acidic center, forming directional interactions with the Lewis basic pyridine nitrogen or the sulfur atom.

dot graph G { bgcolor="transparent"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Dominant intermolecular interactions in this compound derivative crystals.

III. A Case Study: Crystal Structure of 4-Methylsulfanyl-2-(2H-tetrazol-2-yl)pyrimidine

This compound crystallizes in the triclinic space group P-1 with two independent molecules (A and B) in the asymmetric unit.[5] The conformation of these two molecules differs slightly, particularly in the torsion angle of the methylsulfanyl group, highlighting the conformational flexibility imparted by the sulfur linkage.[5]

Table 1: Crystallographic Data for 4-Methylsulfanyl-2-(2H-tetrazol-2-yl)pyrimidine [5]

| Parameter | Value |

| Chemical Formula | C₆H₆N₆S |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.3001(17) |

| b (Å) | 7.393(2) |

| c (Å) | 18.159(5) |

| α (°) | 91.407(7) |

| β (°) | 95.864(7) |

| γ (°) | 102.695(8) |

| Volume (ų) | 819.9(4) |

| Z | 4 |

The crystal packing is characterized by C–H···N hydrogen bonds that link the two independent molecules.[5] Furthermore, the molecules stack along the b-axis, forming columns stabilized by weak π–π interactions with an inter-centroid distance of approximately 3.69 Å.[5]

IV. Conformational Landscape and Polymorphism

The flexibility around the C-S bond in this compound derivatives can lead to the existence of multiple conformers in solution, which can, in turn, crystallize into different polymorphic forms.[3] Polymorphism, the ability of a compound to exist in more than one crystalline form, is of critical importance in the pharmaceutical industry, as different polymorphs can exhibit distinct solubilities, dissolution rates, and bioavailability.

Computational modeling, in conjunction with experimental screening, can be a powerful tool for predicting and identifying potential polymorphs. Techniques such as Hirshfeld surface analysis can be employed to visualize and quantify the intermolecular interactions in different crystal forms, providing insights into their relative stabilities.[6]

V. Implications for Drug Development and Materials Science

The structural insights gained from the crystallographic analysis of this compound derivatives have significant implications for their application in drug discovery and materials science.

-

Structure-Activity Relationship (SAR) Studies: A detailed understanding of the three-dimensional structure of these molecules allows for the rational design of new derivatives with improved binding affinity and selectivity for biological targets.

-

Crystal Engineering: By understanding the dominant intermolecular interactions, it is possible to design and synthesize co-crystals and salts with tailored physicochemical properties, such as improved solubility or stability.

-

Polymorph Control: Knowledge of the factors that influence crystal packing can aid in the development of crystallization processes that consistently produce the desired polymorphic form.

VI. Conclusion and Future Directions

The crystal structure of this compound derivatives is a rich and complex field of study with significant practical implications. While this guide has provided a comprehensive overview of the key principles and methodologies, further research is needed to fully elucidate the structural landscape of this important class of compounds. The systematic crystallographic analysis of a wider range of this compound derivatives, coupled with computational studies, will undoubtedly lead to a deeper understanding of their structure-property relationships and pave the way for the development of new and improved pharmaceuticals and functional materials.

References

-

Crystal structure of 4-methylsulfanyl-2-phenylquinazoline. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Crystal structure of 4-methylsulfanyl-2-(2H-tetrazol-2-yl)pyrimidine. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

This compound. PubChem. [Link]

-

Pyridine Synthesis. Organic Chemistry Portal. [Link]

-

Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. [Link]

-

Synthesis and Structure of (4-methyl-pyridine-N-oxide)oxo-(salicylaldehyde 4-phenylthiosemicarbazonato)vanadium(IV). ResearchGate. [Link]

-

C–H···S Hydrogen Bonding Interactions. Molecules. [Link]

-

Crystal structure and Hirshfeld surfaces analysis of Heterocyclic-and circulenes. MATEC Web of Conferences. [Link]

-

Structural and electronic effects involving pyridine rings in 4-methylpyridine Cu4OX6L4 complexes. II. Correlations based on molecular structure of the Cu4OCl6(4-Mepy)4 complex. ResearchGate. [Link]

-

On the Importance of σ–Hole Interactions in Crystal Structures. Molecules. [Link]

-

Crystal structure and Hirshfeld Surface Analysis of (4-methylphenyl) [2-(methylsulfanyl)thiophen-3-yl]methanone. ResearchGate. [Link]

-

Hirshfeld Surface Investigation of Structure-Directing Interactions within Dipicolinic Acid Derivatives. Crystal Growth & Design. [Link]

-

Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. ChemistryOpen. [Link]

-

Synthesizing 4-methylpyridine. Sciencemadness.org. [Link]

-

The role of sulfur interactions in crystal architecture: experimental and quantum theoretical studies on hydrogen, halogen, and chalcogen bonds in trithiocyanuric acid–pyridine N-oxide co-crystals. CrystEngComm. [Link]

-

Exploring the Chemical Reactivity, Molecular Docking, Molecular Dynamic Simulation and ADMET Properties of a Tetrahydrothienopyridine Derivative Using Computational Methods. Molecules. [Link]

-

Crystal structure and Hirshfeld surfaces analysis of Heterocyclic-and circulenes. ResearchGate. [Link]

-

Polysubstituted Pyridines from 1,4-Oxazinone Precursors. The Journal of Organic Chemistry. [Link]

-

Synthesis of sulfur-containing heterocycles via ring enlargement. Medicinal Chemistry Research. [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy. [Link]

-

This compound. Global Substance Registration System. [Link]

-

Insights into Thiol–Aromatic Interactions: A Stereoelectronic Basis for S–H/π Interactions. Journal of the American Chemical Society. [Link]

-

Different conformations and packing motifs in the crystal structures of four thiophene–carbohydrazide–pyridine derivatives. Acta Crystallographica Section C: Structural Chemistry. [Link]

-

Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry. [Link]

-

Manipulating the Conformation of 3,2′:6′,3″-Terpyridine in [Cu2(μ-OAc)4(3,2′:6′,3″-tpy)]n 1D-Polymers. Molecules. [Link]

-

Insights into Thiol-Aromatic Interactions: A Stereoelectronic Basis for S–H/π Interactions. ChemRxiv. [Link]

-

Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central. [Link]

-

2,3,5,6-Tetrachloro-4-(methylthio)pyridine. CAS Common Chemistry. [Link]

Sources

- 1. Crystallography Open Database: Search results [qiserver.ugr.es]

- 2. Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. C–H…S Hydrogen Bonding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure of 4-methylsulfanyl-2-phenylquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure of 4-methylsulfanyl-2-(2H-tetrazol-2-yl)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: 4-(Methylthio)pyridine as a Strategic Scaffold in Drug Discovery

[2]

Introduction: The "Masked" Electrophile

In medicinal chemistry, This compound (CAS: 1122-75-4) is far more than a simple building block; it serves as a strategic "masked" electrophile .[2] While the pyridine ring is electron-deficient, direct nucleophilic aromatic substitution (

The 4-methylthio group provides a two-stage diversification strategy:

-

Stability: The sulfide (-SMe) is chemically robust during early-stage synthesis (e.g., lithiation, cross-coupling at other positions).[1][2]

-

Activation: It can be selectively oxidized to the sulfone (-SO₂Me) or sulfoxide (-SOMe) , transforming a passive substituent into a highly reactive leaving group (leaving group ability:

).[2]

This "Activation-Substitution" workflow allows medicinal chemists to install diverse nucleophiles (amines, alkoxides, thiols) at the 4-position late in the synthetic sequence, facilitating rapid library generation for SAR (Structure-Activity Relationship) studies.[1][2]

Strategic Utility in Drug Design

The "Activation-Substitution" Pathway

The core utility of this compound lies in its conversion to 4-(methylsulfonyl)pyridine .[2] The sulfonyl group exerts a strong electron-withdrawing effect, significantly lowering the LUMO energy of the pyridine ring and making the C4 position highly susceptible to nucleophilic attack.[1]

Key Applications:

-

Late-Stage Diversification: Build the core scaffold with the stable -SMe group, then oxidize and displace to create a library of 4-amino or 4-alkoxy pyridines.[2]

-

Bioisostere Synthesis: The -SMe group itself can mimic a methoxy (-OMe) group but with different metabolic stability and lipophilicity (LogP).[2]

-

Heterocycle Construction: Used in the synthesis of fused systems (e.g., pyrido[3,4-d]pyrimidines) where the sulfur serves as a handle for cyclization or further functionalization.[1]

Case Study: COX-2 Inhibitors and Kinase Scaffolds

The pyridine-sulfone motif is a pharmacophore hallmark in selective COX-2 inhibitors (e.g., Etoricoxib analogs).[2] While Etoricoxib features a phenyl-sulfone, the pyridine-sulfone bioisostere is frequently explored to modulate solubility and hERG channel liability.[2]

Additionally, in kinase inhibitor discovery (e.g., MPS1 inhibitors ), the introduction of a methyl group or modification of the thioether prevents rapid oxidative metabolism, a common liability for simple pyridine rings.[1]

Visualizing the Reaction Landscape

The following diagram illustrates the central role of this compound in scaffold diversification.

[2]

Detailed Experimental Protocols

Protocol A: Activation – Oxidation to 4-(Methylsulfonyl)pyridine

This step converts the stable sulfide into the reactive sulfone.[2] Safety Note: This reaction is exothermic.[2]

Reagents:

-

m-Chloroperbenzoic acid (mCPBA), 70-75% (2.2 – 2.5 equiv)[1][2]

-

Dichloromethane (DCM) (0.2 M concentration)[1]

-

Saturated aqueous

andngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Procedure:

-

Dissolution: Dissolve this compound (e.g., 1.25 g, 10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition: Dissolve mCPBA (approx. 22-25 mmol) in DCM (50 mL) and add it dropwise to the pyridine solution over 30 minutes. Note: Maintaining 0°C is critical to prevent N-oxide formation side reactions.[2]

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[2] The sulfone typically appears more polar than the sulfide.

-

Quenching: Cool back to 0°C. Slowly add saturated aqueous

to quench excess peroxide (starch-iodide paper test should be negative). -

Workup: Wash the organic layer with saturated

(3x) to remove m-chlorobenzoic acid byproduct.[2] Dry over anhydrous -

Purification: The crude sulfone is often pure enough for the next step. If needed, recrystallize from Ethanol/Hexane or purify via silica gel chromatography.[1][2]

Expected Yield: 85–95% Product Appearance: White to off-white solid.[2]

Protocol B: Diversification – Nucleophilic Aromatic Substitution ( )

This protocol demonstrates the displacement of the methylsulfonyl group by a secondary amine, a common reaction in kinase inhibitor synthesis.[1]

Reagents:

-

4-(Methylsulfonyl)pyridine (1.0 equiv) from Protocol A.[1][2]

-

Nucleophile (e.g., Morpholine, Piperazine, or primary amine) (1.2 – 1.5 equiv).[1][2]

-

Base:

orngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Procedure:

-

Setup: In a microwave vial or sealed tube, combine 4-(Methylsulfonyl)pyridine (1.0 mmol), the amine nucleophile (1.2 mmol), and

(2.0 mmol). -

Solvent: Add DMSO (3 mL).

-

Reaction (Thermal): Heat at 80–100°C for 4–12 hours.

-

Alternative (Microwave): Irradiate at 120°C for 20–40 minutes.

-

-

Monitoring: Monitor consumption of the sulfone by LC-MS.

-

Workup: Pour the reaction mixture into ice-water (30 mL).

-

Purification: Flash column chromatography (MeOH/DCM gradient).

Mechanism: The reaction proceeds via a Meisenheimer complex stabilized by the pyridine nitrogen. The sulfinate anion (

Safety & Handling Guidelines

| Hazard Category | Classification | Handling Precaution |

| Skin/Eye Irritation | Category 2 / 2A | Wear nitrile gloves and safety goggles.[2] Wash immediately upon contact.[2][7] |

| Respiratory | STOT SE 3 | Fume Hood Mandatory. Pyridine derivatives can cause respiratory tract irritation.[2] |

| Odor (Sulfide) | "Stench" | This compound has a disagreeable sulfur odor.[2] Bleach (hypochlorite) solution should be kept ready to neutralize glassware and spills.[1][2] |

| Reactivity | Oxidation | The oxidation reaction with mCPBA is exothermic. Strictly control temperature at 0°C during addition. |

References

-

Synthesis of Pyridine Sulfones: Journal of Medicinal Chemistry, "Discovery and Preclinical Characterization of mGluR5 Negative Allosteric Modulators." (2014).[1][2] Link[1]

-

Nucleophilic Substitution Protocols: BenchChem Application Notes, "Protocol for Nucleophilic Substitution on the Pyridine Ring." Link

-

Etoricoxib Analog Synthesis: European Patent Office, "Process for the preparation of Etoricoxib."[1] Patent EP2479166.[2] Link

-

General Reactivity of Pyridines: Organic Chemistry Portal, "Sulfone Synthesis by Oxidation."[1][2] Link

-

Toxicity Data: PubChem, "this compound Compound Summary."[1][2] Link

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. This compound | C6H7NS | CID 140938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US9024030B2 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. carlroth.com [carlroth.com]

- 6. asianpubs.org [asianpubs.org]

- 7. fishersci.com [fishersci.com]

Application Notes and Protocols: Leveraging 4-(Methylthio)pyridine in the Synthesis of Potent Kinase Inhibitors

Introduction: The Strategic Advantage of the 4-(Methylthio)pyridine Scaffold

In the landscape of modern medicinal chemistry, the pyridine scaffold is a cornerstone in the design of kinase inhibitors. Its ability to form key hydrogen bonds within the ATP-binding site of kinases makes it a privileged structure. Among the various substituted pyridines, this compound emerges as a particularly versatile and strategic starting material for the synthesis of a new generation of potent and selective kinase inhibitors.

The value of this compound lies in the latent reactivity of its methylthio group. Through a straightforward oxidation to the corresponding methylsulfonyl group, the pyridine ring is transformed into a highly efficient electrophile, primed for nucleophilic aromatic substitution (SNAr). This two-step activation strategy provides a robust and modular platform for the introduction of a wide array of amine-containing side chains, which are crucial for tuning the potency, selectivity, and pharmacokinetic properties of the final kinase inhibitor.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of kinase inhibitors. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols, and showcase the application of this methodology in the synthesis of a potent Aurora kinase inhibitor.

Core Synthetic Strategy: A Two-Step Approach to Versatility

The synthetic utility of this compound in this context is centered around a two-step reaction sequence:

-

Oxidation: The sulfur atom of the methylthio group is oxidized to the hexavalent state, forming a methylsulfonyl group (-SO₂CH₃). This transformation is critical as the methylsulfonyl group is an excellent leaving group, a consequence of the stability of the resulting methanesulfinate anion.

-

Nucleophilic Aromatic Substitution (SNAr): The activated 4-(methylsulfonyl)pyridine readily undergoes nucleophilic aromatic substitution at the C4 position with a variety of amine nucleophiles. The electron-withdrawing nature of the pyridine nitrogen and the powerful activating effect of the methylsulfonyl group facilitate this reaction, which typically proceeds under mild conditions.[1]

This modular approach allows for the late-stage introduction of diverse chemical functionalities, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Experimental Protocols

Part 1: Oxidation of this compound to 4-(Methylsulfonyl)pyridine

The oxidation of the sulfide to the sulfone is a crucial first step. While several oxidizing agents can be employed, meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective choice for this transformation.

Reaction Principle: m-CPBA is an electrophilic oxidizing agent that transfers an oxygen atom to the electron-rich sulfur atom of the methylthio group. The reaction proceeds through a stepwise oxidation, first to the sulfoxide and then to the sulfone. Using a stoichiometric excess of m-CPBA ensures the complete conversion to the sulfone.

Materials:

-

This compound

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Protocol:

-

Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (DCM) to a concentration of approximately 0.2 M.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Oxidant: Slowly add a solution of m-CPBA (2.2 eq) in DCM to the cooled solution of this compound over a period of 30 minutes. The slow addition helps to control the exothermic nature of the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose any excess peroxide. Then, add saturated aqueous sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 4-(methylsulfonyl)pyridine.

Expected Yield: 85-95%

Part 2: Nucleophilic Aromatic Substitution with an Aniline Derivative

With the activated 4-(methylsulfonyl)pyridine in hand, the next step is the introduction of the desired amine side chain via an SNAr reaction. This example will focus on the synthesis of a key intermediate for an Aurora kinase inhibitor.

Reaction Principle: The electron-deficient pyridine ring, further activated by the strongly electron-withdrawing methylsulfonyl group at the 4-position, is susceptible to attack by nucleophiles. Aniline derivatives are suitable nucleophiles for this reaction, leading to the formation of a new C-N bond and the displacement of the methylsulfonyl group.[2]

Materials:

-

4-(Methylsulfonyl)pyridine

-

3-Chloro-4-fluoroaniline

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

Protocol:

-

Reactant Mixture: To a solution of 4-(methylsulfonyl)pyridine (1.0 eq) in N,N-dimethylformamide (DMF) at room temperature, add 3-chloro-4-fluoroaniline (1.2 eq) and potassium carbonate (2.0 eq).

-

Heating: Heat the reaction mixture to 80-100 °C and stir for 12-16 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash with water and then brine to remove any remaining DMF and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography to yield the desired N-(3-chloro-4-fluorophenyl)pyridin-4-amine.

Expected Yield: 70-85%

Application in the Synthesis of an Aurora Kinase Inhibitor: A Case Study

The 4-aminopyridine core synthesized above is a key structural motif in a number of kinase inhibitors. For instance, it is a central component of GSK1070916, a potent inhibitor of Aurora B/C kinases.[3][4][5] Aurora kinases are critical regulators of mitosis, and their overexpression is common in many human cancers, making them attractive therapeutic targets.[6]

Table 1: Biological Activity of GSK1070916 [7]

| Target | Kᵢ* (nM) | Cellular EC₅₀ (A549 cells) |

| Aurora B | 0.38 ± 0.29 | 7 nM |

| Aurora C | 1.5 ± 0.4 | - |

| Aurora A | >250-fold selectivity over B | - |

*Kᵢ represents the inhibitory constant.

The synthesis of GSK1070916 and related analogs can be envisioned starting from the N-(substituted-phenyl)pyridin-4-amine intermediate prepared using the protocols described above. Further synthetic steps would involve functionalization of the pyridine or aniline rings to complete the synthesis of the final drug molecule.[3]

Visualizing the Synthetic Workflow and Biological Context

Synthetic Workflow Diagram

Caption: General synthetic workflow from this compound.

Simplified Aurora B Kinase Signaling Pathway

Caption: Simplified role of Aurora B kinase in mitosis and its inhibition.

Conclusion and Future Perspectives

The use of this compound as a starting material provides a powerful and flexible platform for the synthesis of a diverse range of kinase inhibitors. The two-step activation and substitution strategy is robust, modular, and amenable to high-throughput synthesis, making it an ideal approach for modern drug discovery programs. The protocols detailed herein offer a solid foundation for researchers to explore the vast chemical space accessible from this versatile building block. As the demand for novel and selective kinase inhibitors continues to grow, the strategic application of unassuming starting materials like this compound will undoubtedly play a pivotal role in the development of the next generation of targeted cancer therapies.

References

- Google Patents. (n.d.). CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole.

-

MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). GSK-1070916. PubChem Compound Summary for CID 46885626. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

National Center for Biotechnology Information. (2010). Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase. Retrieved from [Link]

-

National Center for Biotechnology Information. (2011). GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Retrieved from [Link]

-

YouTube. (2021). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. Retrieved from [Link]

-

Lakehead Knowledge Commons. (n.d.). Design, synthesis, and evaluation of novel aurora kinase inhibitors for cancer diagnosis and therapy. Retrieved from [Link]

-

MDPI. (2024). High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2010). Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment. Retrieved from [Link]

-

RSC Publishing. (1994). Nucleophilic substitution reaction of cumyl arenesulfonates with anilines. Retrieved from [Link]

-

ResearchGate. (2025). Discovery of GSK1070916, a Potent and Selective Inhibitor of Aurora B/C Kinase. Retrieved from [Link]

-

Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Retrieved from [Link]

- Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

-

MDPI. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Rhodium. Retrieved from [Link]

-

ResearchGate. (2025). High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. Retrieved from [Link]

- Google Patents. (n.d.). US2818378A - Oxidation of methyl-pyridines.

-

National Center for Biotechnology Information. (1949). Oxidation of certain methylpyridines to pyridine carboxylic acids. Retrieved from [Link]

- Google Patents. (n.d.). EP2307355B1 - Novel synthesis of substituted 4-amino-pyrimidines.

-

National Center for Biotechnology Information. (2016). Synthesis and preliminary in vitro kinase inhibition evaluation of new diversely substituted pyrido[3,4-g]quinazoline derivatives. Retrieved from [Link]

-

MDPI. (2024). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). GSK-1070916 - gsrs. Retrieved from [Link]

Sources

- 1. Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Gsk-1070916 | C30H33N7O | CID 46885626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. knowledgecommons.lakeheadu.ca [knowledgecommons.lakeheadu.ca]

- 7. apexbt.com [apexbt.com]

Application Notes and Protocols: 4-(Methylthio)pyridine as a Ligand in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of 4-(Methylthio)pyridine in Homogeneous Catalysis

In the landscape of modern synthetic chemistry, the development of efficient catalytic systems is paramount for the construction of complex molecular architectures. Among the vast array of ligands available to modulate the reactivity and selectivity of transition metal catalysts, pyridine derivatives have established themselves as a versatile and indispensable class.[1][2] This document provides an in-depth guide to the application of this compound, a unique and powerful ligand, in homogeneous catalysis.

This compound distinguishes itself through the electronic properties conferred by the methylthio (-SMe) group at the 4-position of the pyridine ring. This group acts as a moderate π-donor and a σ-electron-withdrawing group, leading to an overall increase in the electron density on the pyridine nitrogen compared to unsubstituted pyridine. This enhanced Lewis basicity allows for strong coordination to transition metal centers, such as palladium, influencing the stability and reactivity of the resulting catalytic complexes.[3][4] The sulfur atom also presents a potential secondary coordination site, although its role in catalysis is less commonly exploited than the primary coordination through the nitrogen atom.

These electronic characteristics make this compound a compelling choice for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools in the synthesis of pharmaceuticals and functional materials.[5][6][7] This guide will detail the theoretical and practical aspects of employing this compound in key transformations, providing experimentally grounded protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Core Principles of this compound in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are cornerstone methodologies for the formation of carbon-carbon bonds.[6][8] The efficacy of these transformations is critically dependent on the ligand coordinated to the palladium center. The ligand influences the stability of the active catalyst, the rate of oxidative addition and reductive elimination, and the overall catalytic turnover.[9][10]

The this compound ligand, by virtue of its electron-donating nature, enhances the electron density at the palladium center. This, in turn, can facilitate the rate-determining oxidative addition step of an aryl halide to the Pd(0) species.[11] Furthermore, the strong coordination of the pyridine nitrogen can stabilize the palladium complex, potentially preventing catalyst decomposition and leading to higher overall efficiency. Studies on related 4-substituted pyridine ligands have shown that increased ligand basicity can correlate with improved catalytic performance in Suzuki-Miyaura and Heck reactions.[3][12]

Causality in Ligand Selection: Why Choose this compound?

The selection of this compound over other ligands is a strategic choice based on several key factors:

-

Enhanced Electron Density: The methylthio group provides a balance of electronic effects that enrich the palladium center, promoting key steps in the catalytic cycle.

-

Tunable Properties: The sulfur atom offers a site for potential post-synthetic modification, allowing for the fine-tuning of ligand properties.

-

Commercial Availability: this compound is a readily available and cost-effective ligand, making it an attractive option for both academic and industrial applications.

The following sections will provide detailed protocols for the application of this compound in specific palladium-catalyzed cross-coupling reactions. These protocols are based on established methodologies for related pyridine-type ligands and are adapted to leverage the unique properties of this compound.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds, typically between an aryl or vinyl halide and an organoboron compound.[6][13] The use of an electron-rich ligand such as this compound is anticipated to enhance the catalytic activity, particularly with less reactive aryl chlorides.

Protocol: General Procedure for the Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid